molecular formula C9H17NO B1478234 (2-Azaspiro[4.4]nonan-4-yl)methanol CAS No. 2090186-68-6

(2-Azaspiro[4.4]nonan-4-yl)methanol

Cat. No.: B1478234
CAS No.: 2090186-68-6
M. Wt: 155.24 g/mol
InChI Key: GOBIUNQSSLVWKT-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Chemical Biology and Medicinal Chemistry Research

Spirocyclic scaffolds are increasingly recognized as privileged structures in modern drug discovery. nih.govnih.gov Their defining feature is the presence of two or more rings connected by a single common atom, which imparts a rigid, three-dimensional geometry to the molecule. tandfonline.com This contrasts with the often-planar structures of many traditional drug molecules. The shift towards more three-dimensional compounds, characterized by a higher fraction of sp3-hybridized carbons (Fsp3), generally correlates with improved physicochemical and pharmacokinetic properties. tandfonline.com

The introduction of a spirocyclic core can lead to a range of benefits in drug design. The rigid nature of the scaffold can lock the conformation of a molecule, optimizing the orientation of functional groups for enhanced binding affinity and selectivity to biological targets. tandfonline.com Furthermore, azaspirocycles have demonstrated advantages over their monocyclic counterparts, such as piperidines and morpholines, by exhibiting higher solubility, decreased lipophilicity, and improved metabolic stability. tandfonline.com These properties are crucial for the development of successful drug candidates. Several spirocyclic compounds are already marketed as drugs, and many more are in various stages of clinical development, highlighting the importance of this structural class. nih.gov

Advantage of Spirocyclic ScaffoldsDescriptionReference
Enhanced Three-Dimensionality The spirocyclic core imparts a rigid, non-planar geometry, increasing the Fsp3 character of the molecule. tandfonline.com
Improved Physicochemical Properties Often leads to higher aqueous solubility, lower lipophilicity (logP), and better metabolic stability. tandfonline.com
Increased Potency and Selectivity The fixed conformation can optimize interactions with biological targets, leading to higher potency and selectivity. tandfonline.com
Novel Intellectual Property The unique structures allow for the development of new chemical entities, providing a path to novel intellectual property. nih.gov

Overview of Azaspiro[4.4]nonane Core Structures in Synthetic Chemistry

The synthesis of the azaspiro[4.4]nonane core has been approached through various strategic routes, reflecting its importance as a building block for more complex molecules. thieme-connect.com The two primary retrosynthetic disconnections involve either the formation of a cyclopentane (B165970) ring onto a pre-existing pyrrolidine (B122466) derivative or the construction of a pyrrolidine ring onto a cyclopentane precursor. thieme-connect.com

A number of innovative synthetic methodologies have been developed to access these scaffolds. For instance, domino radical bicyclization reactions have been successfully employed to construct the 1-azaspiro[4.4]nonane skeleton. acs.orgnih.gov This approach involves the formation and capture of alkoxyaminyl radicals from appropriately functionalized oxime ethers. acs.orgnih.gov Another powerful method is the phosphine-catalyzed [3+2]-cycloaddition, which has been utilized to synthesize 2-azaspiro[4.4]nonan-1-ones. uow.edu.aucapes.gov.br This reaction involves the cycloaddition of 2-methylene γ-lactams with ylides derived from butynoic acid derivatives. uow.edu.aucapes.gov.br The resulting spiro-heterocyclic products can serve as versatile intermediates for further chemical transformations. uow.edu.aucapes.gov.br The 1-azaspiro[4.4]nonane ring system is also a key structural feature of the Cephalotaxus alkaloids, such as homoharringtonine, which has spurred significant interest in the development of synthetic routes to this core structure. thieme-connect.comnih.gov

Synthetic MethodDescriptionTarget ScaffoldReference
Domino Radical Bicyclization Involves the formation and capture of nitrogen-centered radicals to form the bicyclic system in a cascade process.1-Azaspiro[4.4]nonane derivatives acs.orgnih.gov
Phosphine-Catalyzed [3+2]-Cycloaddition A cycloaddition reaction between a 2-methylene γ-lactam and an ylide to form the spiro-pyrrolidinone ring.2-Azaspiro[4.4]nonan-1-ones uow.edu.aucapes.gov.br
Palladium-Catalyzed Domino Reaction A palladium-catalyzed cyclization of a dienyl ketone oxime to form the 1-azaspiro[4.4]nonane skeleton.1-Azaspiro[4.4]nonane thieme-connect.com
Intramolecular Aldol Condensation Cyclization of a proline derivative containing a ketone to form a 1-azaspiro[4.4]non-8-en-7-one.1-Azaspiro[4.4]nonane derivatives thieme-connect.com

Current Research Trajectories Involving the (2-Azaspiro[4.4]nonan-4-yl)methanol Scaffold

Direct and extensive research focusing specifically on this compound is limited in publicly available scientific literature. However, its research trajectory can be inferred from the synthetic accessibility of its precursors and the broader interest in functionalized azaspirocyclic compounds.

The most logical synthetic route to this compound would involve the reduction of the corresponding ketone, 2-azaspiro[4.4]nonan-4-one. The synthesis of related spiro-ketones, such as 2-azaspiro[4.4]nonan-1-ones, has been reported through methods like phosphine-catalyzed [3+2]-cycloadditions. uow.edu.aucapes.gov.br Similar strategies could potentially be adapted for the synthesis of the 4-keto isomer. Once the ketone is obtained, standard reduction methods using hydride reagents would yield the target alcohol, this compound.

The primary research interest in this scaffold lies in its potential as a versatile building block in medicinal chemistry and drug discovery. The presence of a primary alcohol provides a handle for further chemical modifications, allowing for the introduction of a wide array of functional groups through esterification, etherification, or conversion to other functionalities. The rigid spirocyclic core, combined with the hydrogen-bonding capability of the hydroxyl group and the basic nitrogen atom, makes it an attractive scaffold for designing ligands that can interact with biological targets in a highly specific, three-dimensional manner. While specific biological activities for this compound have not been reported, related azaspirocyclic structures are being explored for their potential in various therapeutic areas. nih.gov The development of efficient synthetic routes to this and related functionalized 2-azaspiro[4.4]nonanes will be crucial for unlocking their full potential in chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[4.4]nonan-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-6-8-5-10-7-9(8)3-1-2-4-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBIUNQSSLVWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azaspiro 4.4 Nonan 4 Yl Methanol and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies for the Azaspiro[4.4]nonane Core

A logical retrosynthetic analysis of the target molecule, (2-Azaspiro[4.4]nonan-4-yl)methanol, suggests that the primary disconnection points involve the bonds forming the pyrrolidine (B122466) ring of the spirocyclic system. A key precursor would be a 4-functionalized 2-azaspiro[4.4]nonane, such as a derivative containing a carboxylic acid or ester at the C4 position. This functional group can then be reduced to the desired methanol (B129727) moiety.

One plausible retrosynthetic approach involves disconnecting the C-N and C-C bonds of the pyrrolidine ring, leading back to a substituted cyclopentane (B165970) precursor. For instance, a 1-amino-1-(cyanomethyl)cyclopentane or a related derivative could serve as a starting point for the construction of the 2-azaspiro[4.4]nonane ring.

Another key strategy centers on the formation of the spirocyclic core via cycloaddition reactions. This approach would involve the disconnection of two bonds of the pyrrolidine ring, leading to a cyclopentylidene-containing dipolarophile and a suitable 1,3-dipole. This is a powerful method for constructing five-membered rings with control over stereochemistry.

Development of Novel Synthetic Routes to the 2-Azaspiro[4.4]nonan-4-yl-methanol Framework

The synthesis of the this compound framework can be approached through several innovative routes, focusing on the efficient construction of the spirocyclic core and the introduction of the C4-methanol group.

Cyclization Reactions for Spiro-ring Construction

The construction of the 2-azaspiro[4.4]nonane skeleton can be effectively achieved through various cyclization strategies. One notable method is the phosphine-catalyzed [3+2] cycloaddition. This reaction can be employed to synthesize 2-azaspiro[4.4]nonan-1-ones from 2-methylene-γ-lactams and suitable allenoates or acetylenic esters. osti.govcore.ac.ukacs.orguow.edu.au The resulting spirocyclic lactam can then be reduced to the corresponding 2-azaspiro[4.4]nonane.

Another powerful technique is the 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles. acs.orgreddit.comunc.edumdpi.com For the synthesis of the 2-azaspiro[4.4]nonane system, a cyclopentylidene-containing dipolarophile can be reacted with an azomethine ylide. This approach offers the potential for high stereocontrol in the formation of the pyrrolidine ring.

Visible-light-mediated photoredox catalysis has also emerged as a valuable tool. For instance, a radical-polar cyclization cascade has been reported to yield a 2-phenyl-2-azaspiro[4.4]nonane-1,3-dione, albeit in low yield. acs.orgacs.org This method highlights a modern approach to constructing the spirocyclic core under mild conditions.

Stereoselective and Asymmetric Synthesis Approaches for Chiral Azaspiro[4.4]nonane Systems

The development of stereoselective and asymmetric routes is crucial for accessing enantiomerically pure azaspiro[4.4]nonane derivatives, which is often a prerequisite for biological applications. Asymmetric 1,3-dipolar cycloaddition reactions, utilizing chiral catalysts or auxiliaries, are a primary strategy for achieving high enantioselectivity in the synthesis of spiro-pyrrolidines. mdpi.com

For example, the use of chiral phosphoric acid catalysts in intramolecular aza-Michael cyclizations has been shown to produce enantiomerically enriched pyrrolidines. mdpi.com Similarly, silver-catalyzed asymmetric [3+2] cycloadditions of imino esters with various dipolarophiles can provide chiral spirocyclic pyrrolidines with excellent diastereo- and enantioselectivities. acs.org These methods can be adapted to the synthesis of chiral 2-azaspiro[4.4]nonane precursors.

The stereoselective reduction of substituted pyrroles is another viable approach to obtaining functionalized pyrrolidines with multiple stereocenters. acs.org This method could be applied to a suitably substituted spirocyclic pyrrole (B145914) precursor to generate the desired chiral 2-azaspiro[4.4]nonane framework.

Integration of the Methanol Moiety during Core Synthesis

A key challenge is the introduction of the methanol group at the C4 position. A practical approach involves the synthesis of a precursor bearing a carboxylic acid or ester group at the C4 position, which can then be reduced to the alcohol. For instance, a [3+2] cycloaddition reaction between a cyclopentylidene-α,β-unsaturated ester and an azomethine ylide could directly install the required ester functionality at the C4 position of the 2-azaspiro[4.4]nonane core.

Alternatively, a 2-azaspiro[4.4]nonan-1-one, synthesized via methods like the phosphine-catalyzed cycloaddition, could potentially be functionalized at the adjacent C4 position. However, a more direct route would be to incorporate the functional handle during the ring-forming step. A search of chemical databases reveals the existence of 2-Azaspiro[4.4]nonane-4-carboxylic acid, 1-oxo-, suggesting that such a precursor is synthetically accessible. nih.govuniv.kiev.ua

The subsequent reduction of the carboxylic acid or ester to the primary alcohol can be achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reduction of cyclic imides and lactams to the corresponding amines is also a well-established transformation, often employing reagents like LiAlH₄ or 9-borabicyclo[3.3.1]nonane (9-BBN). uow.edu.auacs.orgreddit.comnih.gov

Functionalization Strategies for the this compound Scaffold

Once the core structure of this compound is obtained, further diversification can be achieved through functionalization of the secondary amine.

N-Alkylation and N-Acylation Reactions on the Azaspiro[4.4]nonane Nitrogen

The nitrogen atom of the 2-azaspiro[4.4]nonane ring is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents, thereby modulating the physicochemical and biological properties of the molecule.

N-Alkylation can be accomplished by treating the parent amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. Other alkylating agents include sulfates, sulfonates, and epoxides. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation.

N-Acylation introduces an acyl group onto the nitrogen atom, forming an amide. This is typically achieved by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. These reactions are generally high-yielding and allow for the incorporation of a diverse range of acyl moieties.

Below is a table summarizing various N-alkylation and N-acylation reactions that can be applied to the 2-azaspiro[4.4]nonane scaffold, based on general amine chemistry.

Reaction TypeReagentProduct
N-AlkylationAlkyl Halide (e.g., CH₃I)N-Alkyl-2-azaspiro[4.4]nonane derivative
N-AlkylationAldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN)N-Alkyl-2-azaspiro[4.4]nonane derivative
N-AcylationAcyl Chloride (e.g., CH₃COCl)N-Acyl-2-azaspiro[4.4]nonane derivative
N-AcylationAcid Anhydride (e.g., (CH₃CO)₂O)N-Acyl-2-azaspiro[4.4]nonane derivative
N-AcylationCarboxylic Acid + Coupling Agent (e.g., DCC, EDC)N-Acyl-2-azaspiro[4.4]nonane derivative

Modifications of the Primary Hydroxyl Group at the 4-position

The primary hydroxyl group at the 4-position of this compound serves as a key handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR). Standard transformations of primary alcohols can be effectively applied to this scaffold.

Activation of the hydroxyl group is a common first step for subsequent nucleophilic substitution reactions. A frequently employed method is mesylation , which converts the alcohol into a good leaving group. For instance, in a related system, (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes have been shown to react with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. nih.gov This reaction proceeds to form the corresponding mesylate. However, the outcome can be influenced by the substituent on the nitrogen atom. In some cases, intramolecular cyclization or rearrangement products have been observed, highlighting the need for careful optimization of reaction conditions. nih.gov

The Appel reaction provides another route to functionalize the hydroxyl group, typically converting it to a halide. Treatment of a related hydroxymethyl-azaspiro[4.4]nonane with triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) has been investigated. nih.gov While this reaction is expected to yield the corresponding bromomethyl derivative, the reactivity of the azaspiro[4.4]nonane core can lead to unexpected products. For the parent this compound, these standard alcohol activation methods are expected to be applicable, allowing for the introduction of various nucleophiles to generate ethers, azides, thiols, and other functionalities.

The following table summarizes common modifications of the primary hydroxyl group that are applicable to this compound based on established chemical principles and findings from related systems.

Reaction Type Reagents Expected Product Notes
MesylationMethanesulfonyl chloride (MsCl), Triethylamine (NEt₃)(2-Azaspiro[4.4]nonan-4-yl)methyl methanesulfonateActivates the hydroxyl for nucleophilic substitution.
Tosylationp-Toluenesulfonyl chloride (TsCl), Pyridine(2-Azaspiro[4.4]nonan-4-yl)methyl 4-toluenesulfonateSimilar to mesylation, creates a good leaving group.
Halogenation (Appel)Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄)4-(Bromomethyl)-2-azaspiro[4.4]nonaneConverts the alcohol to a bromide.
OxidationPyridinium chlorochromate (PCC) or Swern oxidation2-Azaspiro[4.4]nonane-4-carbaldehydeOxidizes the primary alcohol to an aldehyde.
Etherification (Williamson)Sodium hydride (NaH), Alkyl halide (R-X)4-((Alkoxy)methyl)-2-azaspiro[4.4]nonaneForms an ether linkage.
EsterificationAcyl chloride (RCOCl) or Carboxylic acid (RCOOH), DCC4-(Acyloxymethyl)-2-azaspiro[4.4]nonaneForms an ester linkage.

Side Chain Elaborations and Diversification at the Spiro-center and other Positions

The development of structurally diverse libraries of spirocyclic compounds is a key objective in drug discovery. The 2-azaspiro[4.4]nonane framework offers multiple positions for elaboration, including the nitrogen atom, the carbon atoms of both rings, and the spiro-center itself.

N-Functionalization: The secondary amine of the pyrrolidine ring is a prime site for diversification. Standard N-alkylation, N-acylation, and reductive amination reactions can be employed to introduce a wide array of substituents, thereby modulating the physicochemical and pharmacokinetic properties of the molecule.

Ring Carbon Functionalization: While direct C-H functionalization of the saturated carbocyclic and heterocyclic rings can be challenging, the synthesis of precursors with existing functional groups allows for subsequent modifications. For example, the synthesis of 2-azaspiro[4.4]nonan-1-ones provides a carbonyl group that can serve as a handle for further reactions. uow.edu.auosti.gov These ketones can undergo nucleophilic addition, reduction, or be converted to other functional groups.

Spiro-center and Adjacent Position Elaboration: The construction of the spirocyclic core itself can be designed to incorporate diversity. One powerful strategy is the use of [3+2] cycloaddition reactions. For instance, the reaction of azomethine ylides with various dipolarophiles can generate highly substituted spiro-pyrrolidines. nih.gov This approach allows for the introduction of diversity at multiple positions of the pyrrolidine ring in a single step.

Domino radical bicyclization reactions have also been employed to construct the 1-azaspiro[4.4]nonane skeleton, offering a pathway to derivatives with potential for further functionalization. acs.org The starting materials for these reactions can be varied to introduce different substituents on the carbocyclic ring.

Recent advances in photoredox catalysis have enabled novel methods for constructing spirocyclic systems. For example, a visible-light-induced spirocyclization protocol has been developed for the synthesis of spirocyclopropyl succinimides, and under modified conditions, a related reaction was shown to produce a 2-phenyl-2-azaspiro[4.4]nonane-1,3-dione, albeit in low yield. acs.org

The following table outlines some synthetic strategies for the diversification of the 2-azaspiro[4.4]nonane scaffold.

Diversification Strategy Methodology Target Position(s) Potential for Diversity
N-FunctionalizationAlkylation, Acylation, Reductive AminationNitrogen of the pyrrolidine ringHigh
Carbonyl ChemistryNucleophilic addition to ketone precursorsC1-position (from 2-azaspiro[4.4]nonan-1-one)Moderate
[3+2] CycloadditionReaction of azomethine ylides with dipolarophilesMultiple positions on the pyrrolidine ringHigh
Radical CyclizationDomino radical bicyclization of functionalized precursorsCarbocyclic and heterocyclic ringsModerate to High
Photoredox CatalysisVisible-light-induced cyclizationsSpiro-center and adjacent positionsEmerging, potentially high

Structure Activity Relationship Sar Studies of 2 Azaspiro 4.4 Nonan 4 Yl Methanol Derivatives

Rational Design and Synthesis of Azaspiro[4.4]nonane Library Compounds

The rational design of libraries based on the (2-Azaspiro[4.4]nonan-4-yl)methanol scaffold is primarily driven by the desire to explore chemical space in a controlled manner. The spirocyclic system offers a fixed spatial arrangement of substituents, allowing for a systematic investigation of their impact on biological activity. The design process often involves computational modeling to predict the binding of derivatives to specific biological targets.

The synthesis of these compounds typically begins with the construction of the core azaspiro[4.4]nonane ring system. Various synthetic strategies have been developed to access this scaffold, often involving multi-step sequences. A common approach is the [3+2] cycloaddition reaction, which can efficiently generate the pyrrolidine (B122466) ring.

While a dedicated library synthesis for the specific purpose of SAR on this compound is not extensively documented in publicly available literature, the synthesis of individual analogues with varying substituents on the nitrogen atom and at the hydroxymethyl group has been reported. These syntheses provide a foundation for future library development. For instance, the synthesis of (5R(S),6R(S))-2,2-dimethyl-6-(hydroxymethyl)-1-azaspiro[4.4]nonane-1-oxyl has been achieved from commercially available 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.gov This precursor can then be modified to introduce a range of functional groups.

The general synthetic approach to a library of this compound derivatives would likely involve:

Synthesis of a common intermediate: A key this compound precursor would be synthesized in bulk.

Parallel derivatization: This precursor would then be subjected to a series of parallel reactions to introduce diversity at specific positions, most notably at the nitrogen atom of the pyrrolidine ring and by modification of the hydroxyl group.

Precursor Reagents Resulting Derivative Class
This compoundAlkyl halides, Acyl chloridesN-alkylated and N-acylated derivatives
This compoundSulfonyl chloridesN-sulfonylated derivatives
This compoundOxidizing agents2-Azaspiro[4.4]nonane-4-carbaldehyde/carboxylic acid
This compoundMesyl chloride, Triphenylphosphine (B44618)/Carbon tetrabromideActivated hydroxymethyl derivatives for further substitution

This table represents a generalized approach to library synthesis based on common organic reactions.

Investigation of Positional and Substituent Effects on the Reactivity of this compound Analogues

The reactivity of the hydroxymethyl group in this compound analogues is significantly influenced by the nature of the substituent on the nitrogen atom of the pyrrolidine ring. Studies on the closely related (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes, where X is a substituent on the nitrogen, have provided valuable insights into these effects when treated with reagents like methanesulfonyl chloride (MsCl) or triphenylphosphine/carbon tetrabromide (PPh3/CBr4). nih.govmdpi.comnih.govdntb.gov.uaresearchgate.net

These studies have shown that instead of the expected simple substitution of the hydroxyl group, complex intramolecular rearrangements often occur. The product distribution is highly dependent on the electronic and steric nature of the N-substituent.

For instance, when the nitrogen is part of a nitroxide radical (X = O•), the reaction with MsCl/NEt3 leads to the formation of a bicyclic isoxazole (B147169) derivative. mdpi.com This is attributed to the close proximity and interaction of the nitroxide and hydroxymethyl groups. In contrast, when the nitrogen is a secondary amine (X = H), the reaction yields a perhydro-cyclopenta nih.govdntb.gov.uaazeto[1,2-a]pyrrol derivative through a different rearrangement pathway. mdpi.com

When the nitrogen is substituted with an alkoxy or acyloxy group (e.g., X = OBn, OBz), a mixture of products is observed, including octahydrocyclopenta[c]azepine derivatives, highlighting a more complex reaction landscape. mdpi.comnih.govdntb.gov.ua

N-Substituent (X) in (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes Reagents Major Product(s) Reference
O• (Nitroxide)MsCl/NEt3 or PPh3/CBr4Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole mdpi.com
H (Secondary Amine)MsCl/NEt3 or PPh3/CBr4Perhydro-cyclopenta nih.govdntb.gov.uaazeto[1,2-a]pyrrol mdpi.com
OBn (Benzyloxy)MsCl/NEt3Mixture of octahydrocyclopenta[c]azepines and hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole mdpi.com
OBz (Benzoyloxy)MsCl/NEt3Mixture of octahydrocyclopenta[c]azepines and hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole mdpi.com

This table is based on the findings reported for the reactivity of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes. mdpi.comnih.govdntb.gov.ua

These findings underscore the critical role of the N-substituent in directing the reaction pathways of the hydroxymethyl group, a key consideration in the design and synthesis of new analogues.

Conformational Analysis of the Azaspiro[4.4]nonane Spirocyclic System

Conformational Feature Description Implication for SAR
Ring Pucker Both the cyclopentane (B165970) and pyrrolidine rings are non-planar, adopting envelope or twist conformations.Influences the relative positioning of substituents and their accessibility for binding.
Substituent Orientation Substituents will adopt pseudo-axial or pseudo-equatorial positions to minimize steric interactions.The spatial orientation of the hydroxymethyl group and any N-substituents is critical for receptor interaction.
Spirocyclic Rigidity The spiro fusion restricts the overall flexibility of the molecule.Reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

This table summarizes the key conformational aspects of the azaspiro[4.4]nonane system and their relevance to SAR.

Molecular Hybridization and Bioisosteric Replacement Strategies Utilizing the this compound Framework

The this compound scaffold is an attractive building block for molecular hybridization and bioisosteric replacement strategies in drug discovery.

Molecular Hybridization: This strategy involves combining the this compound core with other pharmacophoric fragments to create new hybrid molecules with potentially improved or novel biological activities. The rigid nature of the spirocyclic system can serve as a scaffold to orient the attached pharmacophores in a defined manner, which can be advantageous for optimizing interactions with a biological target. For example, the nitrogen atom can be functionalized with a known bioactive moiety, while the hydroxymethyl group can be modified to introduce another pharmacophoric element or a group that modulates physicochemical properties.

Bioisosteric Replacement: In this approach, the this compound framework or parts of it can be used as a bioisosteric replacement for other chemical groups in a known active molecule. The goal is to improve properties such as potency, selectivity, metabolic stability, or to reduce toxicity. The three-dimensional nature of the spirocyclic system makes it a potential bioisostere for various cyclic and acyclic structures. For instance, the hydroxymethyl-pyrrolidine portion could serve as a constrained mimic of a flexible amino alcohol chain present in a bioactive compound.

Strategy Application with this compound Potential Advantage
Molecular Hybridization Linking known pharmacophores to the nitrogen atom and/or the hydroxymethyl group.Creation of novel chemical entities with potentially synergistic or enhanced biological activity.
Bioisosteric Replacement Using the spirocyclic core to replace a different scaffold in a known drug molecule.Improvement of pharmacokinetic or pharmacodynamic properties, and exploration of new intellectual property space.
Bioisosteric Replacement Replacing a flexible side chain in a bioactive compound with the more rigid hydroxymethyl-azaspiro[4.4]nonane moiety.Reduced conformational flexibility leading to increased binding affinity and selectivity.

This table outlines the potential applications of the this compound framework in drug design strategies.

While specific examples of the successful application of the this compound scaffold in these strategies are not yet prevalent in the literature, its structural features suggest significant potential for its use in the future of rational drug design.

Mechanistic Investigations of 2 Azaspiro 4.4 Nonan 4 Yl Methanol Derivatives in Biological Systems Pre Clinical Focus

Elucidation of Molecular Targets and Downstream Signaling Pathways

The primary mechanism of action for several investigated azaspirane derivatives involves the targeted inhibition of critical signaling pathways that are often dysregulated in cancer.

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including growth, proliferation, and survival. Aberrant activation of the STAT3 transcription factor, in particular, is a known driver in many types of cancer, making it a prime target for therapeutic intervention. nih.gov Azaspirane derivatives have been identified as potent inhibitors of this pathway. nih.govspandidos-publications.com

Preclinical studies have demonstrated that certain azaspirane derivatives effectively suppress the phosphorylation of key components of the JAK-STAT pathway. One notable derivative, identified as CIMO (2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro(5,5) undecane), has been shown to reduce both the constitutive and inducible phosphorylation of JAK1, JAK2, and STAT3 in hepatocellular carcinoma (HCC) cells. nih.gov This inhibition is crucial as phosphorylation is the "on" switch for these signaling proteins. Specifically, CIMO was found to inhibit the phosphorylation of STAT3 at the Tyr-705 residue, a critical step for its activation and nuclear translocation, while having no effect on Ser-727 phosphorylation. nih.gov Other azaspirane-based compounds, such as atiprimod, have also been recognized as potent inhibitors of JAK2 and JAK3. spandidos-publications.com

By inhibiting the phosphorylation of STAT3, these azaspirane derivatives effectively disrupt the downstream signaling cascades that promote cancer cell survival and proliferation. The inhibition of STAT3 activation by CIMO leads to a decrease in the nuclear localization of STAT3. nih.gov This, in turn, results in the downregulation of genes that are regulated by STAT3, which are often involved in cell cycle progression and apoptosis resistance. nih.gov The suppression of STAT3 phosphorylation by CIMO demonstrated a similar impact on the viability of HCC cells as directly silencing the STAT3 gene using siRNA, confirming the compound's on-target effect. nih.gov

While the primary focus has been on the JAK-STAT pathway, the broader class of azaspirane derivatives is known for its ability to interact with multiple tyrosine kinases. Compounds such as midostaurin, lestaurtinib, and K252a, which share the azaspirane core, are recognized as multi-tyrosine kinase inhibitors, targeting receptors like VEGFR2, PDGFR, KIT, and FLT3. spandidos-publications.com This suggests that while specific derivatives may be optimized for JAK-STAT inhibition, the azaspirane scaffold has the potential for broader interactions with other key enzymes in cellular signaling.

Cellular Responses and Phenotypic Effects in In Vitro Models

The molecular targeting of the JAK-STAT pathway by (2-Azaspiro[4.4]nonan-4-yl)methanol derivatives translates into tangible anti-cancer effects at the cellular level.

In vitro studies utilizing hepatocellular carcinoma (HCC) cell lines have provided significant insights into the antiproliferative effects of these compounds. The azaspirane derivative CIMO was found to suppress the proliferation of HCC cells with an IC50 value of 7.3 μM, while showing high selectivity with a much lower impact on normal liver cells (IC50 > 100 μM). nih.gov This antiproliferative effect is achieved through the induction of cell cycle arrest, specifically by causing an accumulation of cancer cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov Furthermore, the suppression of the JAK2/STAT3 signaling pathway by CIMO has been shown to induce apoptosis in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells. spandidos-publications.com This induction of apoptosis is mediated through the repression of STAT3 activity on its target genes. spandidos-publications.com

Derivative ClassCancer Cell LineKey FindingsReference
AzaspiraneHepatocellular Carcinoma (HCC)Inhibition of JAK1, JAK2, and STAT3 phosphorylation; antiproliferative effects. nih.gov
AzaspiraneBreast Cancer (ER+ and ER-)Suppression of JAK2/STAT3 signaling, induction of apoptosis. spandidos-publications.com
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneLung (A549), Breast (MDA-MB-231), Cervical (HeLa)Moderate to potent antitumor activity. nih.gov
1-Thia-4-azaspiro[4.5]decaneLiver (HepG-2), Prostate (PC-3), Colorectal (HCT-116)Moderate to high inhibition activities. researchgate.net

Induction of Apoptosis and Modulation of Cell Cycle Progression

Research into various azaspiro compounds has revealed their potential to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells. These are crucial mechanisms for potential anticancer agents.

For instance, studies on certain spiro-pyrrolidine derivatives have shown that they can trigger apoptosis. This process is often mediated by the activation of caspases, a family of protease enzymes that are central to the apoptotic pathway. The induction of apoptosis by these compounds is a key area of investigation in preclinical cancer research.

In addition to inducing apoptosis, some azaspiro derivatives have been observed to cause cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. By halting this cycle at specific checkpoints, these compounds can prevent the proliferation of cancer cells. For example, certain spirooxindole-pyrrolidine derivatives have been shown to arrest the cell cycle in the S phase, a critical stage for DNA replication. This disruption of the cell cycle is a significant contributor to their potential antitumor activity.

Investigations into Cellular Selectivity and Specificity

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Preclinical studies on some azaspiro compounds have explored this cellular selectivity.

Novel spiro acenaphthylene (B141429) pyrrolo[1,2-b]isoquinoline/pyrrolidine (B122466) hybrids, for example, have demonstrated a degree of selectivity. These compounds induced cell death in various cancer cell lines at moderate concentrations, while showing only a slight reduction in the viability of non-cancerous cells, even at higher concentrations. This suggests a potential therapeutic window for these types of molecules.

The mechanism behind this selectivity is an area of active research. It is hypothesized that the unique three-dimensional structure of spiro compounds may allow for more specific interactions with protein binding pockets that are overexpressed or have altered conformations in cancer cells compared to normal cells.

Structure-Mechanism Relationships (SMR) for Azaspiro[4.4]nonane Derivatives

Understanding the relationship between the chemical structure of a compound and its biological mechanism of action is fundamental to drug discovery. For azaspiro compounds, this involves identifying which structural features are responsible for their apoptotic, cell cycle arrest, and selective cytotoxic effects.

While specific SMR studies on this compound are not available, research on related compounds provides some general principles. For example, in a series of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, the nature and position of substituents on the phenyl ring were found to be critical for their anticonvulsant activity. This highlights the importance of substituent groups in determining the biological activity of the azaspiro scaffold.

Furthermore, the stereochemistry of the spiro center can significantly influence biological activity. Different diastereomers of the same compound can exhibit vastly different potencies and mechanisms of action. This underscores the need for stereoselective synthesis and evaluation in the development of azaspiro-based therapeutic agents.

In Vitro and In Vivo Pre-clinical Biological Evaluation Methodologies (excluding human clinical trial data)

A variety of established methodologies are employed to evaluate the preclinical biological activity of novel compounds like azaspiro derivatives.

In Vitro Methodologies:

Cell Viability and Cytotoxicity Assays: These are initial screening tests to determine the effect of a compound on cell proliferation and survival. Common assays include the MTT, XTT, and SRB assays, which measure metabolic activity or cellular protein content as an indicator of cell number.

Apoptosis Assays: To determine if a compound induces apoptosis, techniques such as Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry are used. This method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Western blotting for key apoptotic proteins like caspases and members of the Bcl-2 family is also common.

Cell Cycle Analysis: Flow cytometry with DNA staining dyes (e.g., propidium iodide) is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This reveals if a compound causes arrest at a specific checkpoint.

Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term proliferative capacity of cancer cells after treatment.

Migration and Invasion Assays: Assays like the wound-healing (scratch) assay and the Boyden chamber assay are used to evaluate the effect of a compound on cancer cell motility and invasiveness, which are hallmarks of metastasis.

In Vivo Methodologies:

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). The test compound is then administered, and its effect on tumor growth is monitored over time. Tumor volume is typically measured with calipers.

Orthotopic Models: To better mimic the tumor microenvironment, cancer cells are implanted into the organ of origin in the animal model. This can provide more clinically relevant data on efficacy and metastasis.

Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunocompromised mice. These models are considered to be more representative of the heterogeneity of human cancers.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies determine how the drug is absorbed, distributed, metabolized, and excreted (ADME). PD studies measure the effect of the drug on the target in the body to establish a relationship between drug concentration and biological effect.

Data Tables

Table 1: In Vitro Anticancer Activity of Selected Spiro-Pyrrolidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
SPP10MCF-7 (Breast)2.31Apoptosis induction, EGFR inhibition[ACS Omega, 2024]
SPP10H69AR (Lung)3.16Apoptosis induction, EGFR inhibition[ACS Omega, 2024]
SPP10PC-3 (Prostate)4.2Apoptosis induction, EGFR inhibition[ACS Omega, 2024]
5lMCF-7 (Breast)Not SpecifiedApoptosis induction, HDAC2 binding[ResearchGate, 2016]

Table 2: Cell Cycle Arrest Profile of Selected Spiro Compounds

CompoundCell LinePhase of ArrestObservationsReference
Spirooxindole-pyrrolidine derivativeA549 (Lung)S PhaseInhibition of cell growth[Request PDF, 2021]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine]HeLa (Cervical)SubG1Accumulation of cells in SubG1[PubMed Central, 2022]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine]CT26 (Colon)SubG1Accumulation of cells in SubG1[PubMed Central, 2022]

Advanced Characterization and Computational Studies of 2 Azaspiro 4.4 Nonan 4 Yl Methanol and Analogues

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of (2-Azaspiro[4.4]nonan-4-yl)methanol. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the three-dimensional arrangement and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound, providing critical insights into its conformation and configuration. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of a this compound analogue, such as (1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)-methanol, specific proton signals can be assigned. nih.gov For the parent compound, one would expect to observe multiplets for the methylene (B1212753) protons of the two cyclopentane (B165970) rings and the pyrrolidine (B122466) ring. The protons of the hydroxymethyl group would likely appear as a distinct multiplet, and the N-H proton of the secondary amine would present as a broad singlet. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for each carbon atom in the spirocyclic system, with the chemical shifts being indicative of their local electronic environment. For instance, the spiro carbon, being a quaternary center, would have a characteristic chemical shift. The carbon atom of the hydroxymethyl group would also be readily identifiable in the downfield region of the spectrum. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a (2-Azaspiro[4.4]nonan-yl)methanol Analogue

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CH₂ (cyclopentane)1.40–1.90 (m)25.0–40.0
CH (spiro)-60.0–70.0
CH₂ (pyrrolidine)2.80–3.20 (m)45.0–55.0
CH (pyrrolidine)3.50–3.80 (m)50.0–60.0
CH₂OH3.60–3.90 (m)60.0–65.0
NHbroad s-
Note: This table presents expected chemical shift ranges based on data for analogous compounds and are for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, typically to four or five decimal places, the elemental composition can be unequivocally established. nih.gov

For this compound (C₉H₁₇NO), the expected monoisotopic mass would be calculated and compared to the experimentally observed value. Techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are often employed to generate the molecular ions with minimal fragmentation. The observation of the [M+H]⁺ or [M+Na]⁺ adducts in the positive ion mode is common for this type of compound. nih.gov The high resolution of the measurement allows for the differentiation between ions of the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected vibrational frequencies for this compound would include:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, often showing hydrogen bonding. nih.gov

A medium to weak absorption band in the 3300-3500 cm⁻¹ range, corresponding to the N-H stretching vibration of the secondary amine. nih.gov

Strong absorption bands in the 2800-3000 cm⁻¹ region due to the C-H stretching vibrations of the aliphatic rings. nih.gov

An absorption band around 1000-1200 cm⁻¹ attributed to the C-O stretching vibration of the primary alcohol. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H (alcohol)Stretching3200–3600 (broad)
N-H (amine)Stretching3300–3500
C-H (aliphatic)Stretching2800–3000
C-O (alcohol)Stretching1000–1200
Note: These are typical ranges and can vary based on the specific molecular environment and sample preparation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction can be used to determine its absolute stereochemistry, provided a suitable single crystal can be obtained. nih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This technique would unambiguously establish the relative and absolute configuration of the stereocenters in the molecule, as well as providing detailed information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl and amine groups. researchgate.netresearchgate.net

Chromatographic and Separation Methodologies for Purity and Isolation

The isolation and purification of this compound from reaction mixtures are critical steps to ensure a high-purity sample for further analysis and use. Various chromatographic techniques are employed for this purpose.

Column chromatography using silica (B1680970) gel as the stationary phase is a common method for the purification of spirocyclic amino alcohols. nih.gov A solvent system of appropriate polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), is used to elute the compound from the column. The polarity of the eluent can be adjusted to achieve optimal separation from impurities. nih.gov

Thin-layer chromatography (TLC) is utilized to monitor the progress of the purification, allowing for the identification of the fractions containing the desired product. nih.gov

For the separation of enantiomers of chiral amino alcohols, chiral high-performance liquid chromatography (HPLC) is the method of choice. mdpi.comresearchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com Various types of CSPs, such as those based on cyclodextrins or proteins, can be employed. nih.govnih.gov The choice of the mobile phase is also critical for achieving good resolution of the enantiomers.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of this compound. These computational methods can provide valuable insights that complement experimental findings. nih.gov

DFT calculations can be used to:

Optimize the geometry of the molecule to find its most stable conformation.

Calculate the energies of different conformers and the barriers to their interconversion.

Predict NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra.

Determine the distribution of electron density and the molecular electrostatic potential, which can be used to predict sites of electrophilic and nucleophilic attack. acs.org

Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity in chemical reactions. acs.org

By modeling the interaction of this compound with other molecules or surfaces, quantum chemical calculations can also provide insights into its potential biological activity or its behavior in different chemical environments.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and energetics of molecular systems. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional conformation, or ground state geometry. These calculations involve optimizing the molecular structure to find the lowest energy arrangement of its atoms.

A typical DFT study on an azaspiro compound would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the electron distribution and molecular orbitals. nih.gov The resulting data would provide precise bond lengths, bond angles, and dihedral angles, defining the spirocyclic core's geometry and the orientation of the hydroxymethyl substituent.

Furthermore, DFT calculations can elucidate the molecule's energetic properties, including its total electronic energy, enthalpy, and Gibbs free energy of formation. These energetic parameters are crucial for assessing the compound's thermodynamic stability. For instance, in studies of other complex heterocyclic systems, DFT has been used to calculate the relative Gibbs energies of different isomers and conformers, providing insight into their relative populations at equilibrium. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for an Analogous Azaspiro[4.4]nonane Core

ParameterValue
C-N Bond Length (Pyrrolidine Ring)~1.47 Å
C-C Bond Length (Cyclopentane Ring)~1.54 Å
C-C-N Bond Angle~104°
Spiro C-C-C Angle~102°
Dihedral Angle (defining ring pucker)Varies

Note: The values in this table are illustrative and based on typical parameters for similar saturated heterocyclic systems found in computational chemistry databases.

Prediction of Spectroscopic Parameters and Reaction Pathways

A significant advantage of DFT is its ability to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For this compound, DFT could be used to predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra.

The calculated IR spectrum would show characteristic peaks corresponding to N-H stretching, C-H stretching, and C-O stretching from the alcohol group. Similarly, predicted ¹H and ¹³C NMR chemical shifts are invaluable for structural elucidation and can often achieve high accuracy when appropriate computational models and solvent effects are included. nih.gov

DFT is also a key tool for exploring potential reaction pathways. For example, the reactions of a similar compound, (2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol, with reagents like methanesulfonyl chloride have been studied, leading to complex rearrangements. nih.gov DFT calculations could model the transition states and intermediates of such reactions, providing a detailed mechanistic understanding of the reactivity of the hydroxymethyl group and the azaspirocyclic framework. This can help in planning synthetic routes and predicting potential side products.

Molecular Dynamics (MD) Simulations and Ligand-Target Docking Studies for Binding Interactions

To understand how this compound might interact with biological targets, molecular dynamics (MD) simulations and ligand-target docking studies are employed. These computational techniques are fundamental in modern drug discovery. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time in a simulated biological environment, such as in water or a lipid bilayer. An MD simulation of this compound would reveal its conformational flexibility, how it interacts with solvent molecules, and the stability of its intramolecular hydrogen bonds. For related spirocyclic compounds, MD simulations have been used to study their interactions with biological macromolecules like DNA, providing insights into binding modes and stability. nih.gov

Ligand-Target Docking: Docking studies predict the preferred binding orientation of a ligand to a specific protein target. If a potential biological target for this compound were identified, docking algorithms could be used to place the molecule into the protein's binding site. The results would be scored based on the predicted binding affinity, which is influenced by factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Such studies are routinely used to screen virtual compound libraries and prioritize candidates for synthesis and biological testing. rsc.org For instance, docking studies on other spiroheterocycles have successfully predicted their binding to enzymes like acetylcholinesterase. rsc.org

In Silico Prediction of Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. In silico methods provide a rapid and cost-effective way to predict these properties from the molecular structure alone. nih.govresearchgate.net These predictions help to identify potential liabilities early in the drug discovery process. nih.gov

For this compound, a variety of ADME parameters can be predicted using computational models. Many of these models are based on quantitative structure-activity relationships (QSAR) derived from large datasets of experimental results. researchgate.net

Table 2: Predicted In Silico ADME Properties for a Representative Azaspiroalkanol

PropertyPredicted Value/ClassificationSignificance
Absorption
Lipinski's Rule of FiveCompliantGood oral bioavailability potential. nih.gov
Polar Surface Area (PSA)< 90 ŲIndicates good cell membrane permeability.
Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to ModerateMay or may not cross into the central nervous system.
Plasma Protein BindingModerateAffects the free concentration of the drug.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential inhibitor of specific isoforms (e.g., CYP2D6)Risk of drug-drug interactions.
Excretion
Renal ExcretionPredicted as a potential routeInfluences dosing frequency.

Note: These are generalized predictions for a molecule of this type. Actual values would require specific software and models.

The predicted ADME profile for an analogue of this compound suggests it would likely have favorable oral absorption characteristics. Its potential to interact with metabolic enzymes like cytochrome P450s would be a key area for further investigation, as this can lead to drug-drug interactions. The development of robust in silico models is crucial for flagging such potential issues long before clinical trials. mdpi.com

Future Directions and Emerging Research Avenues for 2 Azaspiro 4.4 Nonan 4 Yl Methanol Chemistry

Expansion of Synthetic Scope and Methodological Innovations for Azaspiro[4.4]nonane Synthesis

The construction of the azaspiro[4.4]nonane core remains a central challenge and an area of active innovation. Future progress hinges on the development of more efficient, stereoselective, and versatile synthetic methodologies.

Domino and Cascade Reactions: Recent advancements have focused on domino radical bicyclization reactions to construct the 1-azaspiro[4.4]nonane skeleton. nih.govnih.govacs.org These methods often employ O-benzyl oxime ethers as precursors, which, upon treatment with radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B), undergo a cascade of cyclization events. nih.govnih.govacs.org This approach has successfully yielded a range of 1-azaspiro[4.4]nonane derivatives in moderate yields (11-67%). nih.govacs.org A significant advantage of using Et₃B is the ability to perform these syntheses under milder conditions, which can lead to improved diastereoselectivity. acs.org Another powerful cascade strategy involves a TiCl₄-promoted tandem intramolecular Prins cyclization/Schmidt reaction, which has proven effective for building the tricyclic azaquaternary skeleton found in natural products like (±)-stemonamine. sigmaaldrich.com

Catalytic Cycloadditions: For the specific synthesis of the 2-azaspiro[4.4]nonane isomer, phosphine-catalyzed [3+2]-cycloaddition reactions represent a key methodological innovation. osti.gov This approach has been utilized to create 2-azaspiro[4.4]nonan-1-ones, demonstrating a direct route to this particular scaffold. Further expansion of catalytic methods is anticipated, including the use of transition metals. For instance, rhodium(I)-catalyzed cycloisomerization has been effectively used in a cascade process to generate other types of azaspiro compounds, a strategy that could be adapted for the synthesis of azaspiro[4.4]nonane systems. acs.org

Photoredox Catalysis: Emerging research into photoredox catalysis offers a promising new frontier. While some radical-polar cyclization cascades using this technology have shown low yields for constructing 2-azaspiro[4.4]nonane systems, the potential for developing highly selective and efficient reactions under mild, light-driven conditions is substantial. acs.org Future work will likely focus on optimizing photocatalysts, substrates, and reaction conditions to make this a viable and mainstream synthetic route.

Synthetic Method Key Features Target Scaffold Relevant Research
Domino Radical Bicyclization Uses oxime ether precursors; initiated by AIBN or Et₃B; moderate yields.1-Azaspiro[4.4]nonane nih.govnih.govacs.org
Prins/Schmidt Reaction Tandem intramolecular cascade; TiCl₄-promoted.Azaspiro[4.4]nonane sigmaaldrich.com
Phosphine-Catalyzed [3+2]-Cycloaddition Direct formation of the 2-aza isomer.2-Azaspiro[4.4]nonan-1-one osti.gov
Photoredox Catalysis Emerging method; potential for high selectivity under mild conditions.2-Azaspiro[4.4]nonane acs.org

Exploration of Novel Biological Targets and Pre-clinical Therapeutic Applications

The azaspiro[4.4]nonane framework is a core component of various biologically active natural products, suggesting a rich landscape for therapeutic discovery. nih.govresearchgate.net The Cephalotaxus alkaloids, which contain the 1-azaspiro[4.4]nonane ring system, have demonstrated potent antiproliferative activities against cancer cells. nih.gov Notably, homoharringtonine, a derivative of this class, has been approved for the treatment of chronic myeloid leukemia. nih.gov

Future research will focus on systematically exploring new biological targets by creating libraries of (2-Azaspiro[4.4]nonan-4-yl)methanol derivatives. Key areas of interest include:

Oncology: Building on the known anticancer properties of related natural products, new derivatives will be screened against a wide range of cancer cell lines. The rigid spirocyclic structure is ideal for designing inhibitors that target specific protein-protein interactions or enzyme active sites.

Neuroscience: Derivatives of 1-azaspiro[4.4]nonane have been identified as agonists of nicotinic acetylcholine (B1216132) receptors (mAChR), indicating potential applications in treating neurological disorders. nih.gov Future work will likely involve synthesizing and testing derivatives of the 2-aza isomer to explore their activity at various CNS receptors.

Infectious Diseases: The discovery of 1-azaspiro[4.4]nonane derivatives that inhibit the hepatitis C virus highlights the potential for developing novel antiviral agents. nih.gov

The incorporation of the spirocyclic scaffold is known to improve key pharmacological properties, such as metabolic stability and cell permeability, which will be a central focus of pre-clinical development. acs.org

Development and Refinement of Advanced Computational Models for Azaspiro[4.4]nonane Systems

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new drugs. For azaspiro[4.4]nonane systems, advanced computational models are poised to make significant contributions.

Understanding Reaction Mechanisms: Density Functional Theory (DFT) calculations are already being used to understand the selectivity of synthetic reactions that produce azaspiro compounds. acs.org By modeling transition states and reaction pathways, chemists can refine conditions to favor the desired products, saving time and resources.

Predictive Modeling for Drug Discovery: Future efforts will involve the development of robust Quantitative Structure-Activity Relationship (QSAR) models and pharmacophores for the azaspiro[4.4]nonane scaffold. These models, built on experimental screening data, will allow researchers to predict the biological activity of virtual compounds before they are synthesized. Techniques such as molecular docking will be used to simulate how different derivatives of this compound bind to specific biological targets, providing insights into the structural basis of their activity. nih.gov

Systems Biology Simulation: Software platforms like COPASI enable the computational modeling and simulation of complex biochemical networks. researchgate.net In the future, such tools could be used to model the systemic effects of an azaspiro[4.4]nonane-based drug, predicting its impact on various cellular pathways and helping to identify potential off-target effects early in the development process. researchgate.net

Integration with Modern Chemical Biology Tools and Techniques for Mechanistic Insights

Understanding precisely how a compound exerts its biological effect is crucial for drug development. The integration of this compound chemistry with modern chemical biology tools will be essential for elucidating these mechanisms of action.

Development of Chemical Probes: A key future direction will be the synthesis of derivatized versions of this compound that can serve as chemical probes. By incorporating functionalities such as biotin (B1667282) tags for affinity purification or fluorescent reporters for cellular imaging, researchers can:

Identify the direct protein targets of the compound within a cell (target deconvolution).

Visualize the subcellular localization of the compound and its targets.

Study the dynamics of target engagement in real-time.

Fragment-Based Drug Discovery: The azaspiro[4.4]nonane core can be considered a complex fragment. Fragment-based screening, a technique where small, simple molecules (fragments) are screened for weak binding to a biological target, can be applied. nih.govnih.gov Hits from these screens can then be elaborated by incorporating the azaspiro[4.4]nonane scaffold to increase affinity and selectivity, providing a rational path to potent and specific modulators of protein function. This approach moves beyond traditional high-throughput screening to a more targeted and efficient method for lead discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Azaspiro[4.4]nonan-4-yl)methanol and its derivatives?

  • Methodological Answer : The synthesis typically involves spirocyclic ring formation via palladium-catalyzed aminoalkynylation, as demonstrated in the preparation of 2-azaspiro[4.4]nonane intermediates . Key intermediates include Boc-protected derivatives (e.g., tert-butoxycarbonyl-2-azaspiro[4.4]nonane-3-carboxylic acid), which are synthesized using tert-butyl carbamate to protect reactive amines during functionalization . For anticonvulsant derivatives, N-phenylamino or N-pyridyl groups are introduced via nucleophilic substitution or coupling reactions .

Q. How can the physicochemical properties of this compound derivatives be characterized?

  • Methodological Answer :

  • Lipophilicity : Reverse-phase thin-layer chromatography (RPTLC) with n-propanol-Tris buffer (pH 7.0) is used to determine logP values, critical for assessing blood-brain barrier penetration in anticonvulsant studies .
  • Stability : Long-term storage at -20°C preserves crystallized derivatives, as shown in stability studies of structurally related spiro compounds .
  • Spectroscopy : UV/Vis spectra (λmax ~255 nm) and NMR are employed to confirm structural integrity, particularly for detecting hydroxyl and amine functionalities .

Q. What are the primary pharmacological applications of 2-azaspiro[4.4]nonane derivatives?

  • Methodological Answer : These derivatives are investigated as anticonvulsants due to their structural similarity to spirosuccinimides, which modulate neuronal excitability. Studies involve:

  • In vivo models : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents to evaluate seizure suppression .
  • Structure-activity relationship (SAR) : Introducing electron-withdrawing groups (e.g., fluorine) enhances potency, while bulky substituents reduce metabolic clearance .

Advanced Research Questions

Q. How can computational methods optimize the conformational stability of this compound?

  • Methodological Answer :

  • Geometry Optimization : Hartree-Fock (HF/3-21G) and MP2/6-311G calculations predict spirocyclic conformations and ring strain . For example, methylated allyl groups stabilize intermediates in palladium-catalyzed reactions by reducing steric hindrance .
  • Docking Studies : Molecular dynamics simulations identify binding poses in enzyme active sites (e.g., GABA receptors) to guide synthetic modifications .

Q. How to resolve contradictions in reported bioactivity data for 2-azaspiro derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Experimental Conditions : Variations in solvent polarity (e.g., n-propanol vs. methanol) alter lipophilicity measurements, impacting pharmacological activity .
  • Substituent Effects : Anticonvulsant activity of N-pyridyl derivatives may conflict due to differences in electron-donating/withdrawing groups. Systematic SAR studies with controlled substituents (e.g., 3,4-bis-difluoromethoxy groups) are recommended to isolate critical moieties .
  • Analytical Validation : Cross-validate HPLC and LC-MS results to rule out impurities, as highlighted in studies on related spiro compounds .

Q. What strategies enhance the metabolic stability of 2-azaspiro[4.4]nonane-based therapeutics?

  • Methodological Answer :

  • Prodrug Design : Esterification of the methanol group improves oral bioavailability by masking polar hydroxyl moieties .
  • Enzyme Inhibition : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) reduces hepatic clearance in preclinical models .
  • Isotope Labeling : Deuterium incorporation at labile positions (e.g., benzylic hydrogens) prolongs half-life, as demonstrated in spirocyclic antidepressants .

Q. How to analyze spirocyclic intermediates in complex reaction mixtures?

  • Methodological Answer :

  • Chromatography : High-performance liquid chromatography (HPLC) with Chromolith columns separates isomers using gradient elution (acetonitrile/water with 0.1% formic acid) .
  • Mass Spectrometry : LC-MS with electrospray ionization (ESI) detects low-abundance intermediates, such as tosyl-protected derivatives, at ppm sensitivity .

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Reactant of Route 1
(2-Azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.